

## physical and chemical properties of CE(20:5)

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Compound of Interest

Compound Name: CE(20:5(5Z,8Z,11Z,14Z,17Z)

Cat. No.: B1249968

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An In-depth Technical Guide to Cholesteryl Eicosapentaenoate [CE(20:5)]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cholesteryl Eicosapentaenoate [CE(20:5)], a significant cholesteryl ester involved in lipid metabolism. The document details its structural characteristics, physicochemical properties, biological roles, and relevant experimental methodologies.

# **Chemical and Physical Properties**

Cholesteryl eicosapentaenoate (CE(20:5)) is the ester formed from the condensation of cholesterol and the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5).[1] Its structure combines the rigid steroid nucleus of cholesterol with a long, flexible, and highly unsaturated acyl chain, giving it complex physicochemical characteristics.

#### **Chemical Identity and Stability**

CE(20:5) is identified by the CAS number 74892-97-0.[2][3] The presence of five cis double bonds in the eicosapentaenoate chain makes the molecule susceptible to oxidation. The ester linkage is subject to hydrolysis, which can be catalyzed by acids, bases, or enzymes such as cholesteryl ester hydrolases. For long-term storage, it is recommended to keep the compound at -20°C, where it is stable for at least two years.[2]

#### **Physicochemical and Spectroscopic Data**



Obtaining a precise melting point for polyunsaturated cholesteryl esters like CE(20:5) is challenging due to their complex phase behavior.[4] These molecules can exist in multiple physical states, including crystalline, liquid crystal (mesomorphic), and liquid states, with transitions dependent on chain length and unsaturation.[4][5] The physical state at physiological temperatures can be a critical determinant of their biological activity and pathogenicity.[4]

Table 1: Physicochemical Properties of CE(20:5)

Property	Value	Source(s)
CAS Number	74892-97-0	[2][3]
Molecular Formula	C47H74O2	[2][3]
Molecular Weight	671.09 g/mol	[2][3]
Physical State	Complex (Crystalline, Liquid Crystal, Liquid)	[4][5]
Solubility	Soluble in chloroform (10 mg/mL)	[2]
Storage	-20°C for ≥ 2 years	[2]

| XLogP3 | 14.9 |[1] |

Table 2: Predicted Spectroscopic Data for CE(20:5)



Technique	Feature	Expected Chemical Shift / m/z
<sup>1</sup> H-NMR	Olefinic Protons (-CH=CH-)	~5.3-5.4 ppm
	Cholesterol C3-H (Ester)	~4.6 ppm
	Bis-allylic Protons (-CH=CH- CH2-CH=CH-)	~2.8 ppm
	α-carbonyl Methylene Protons (-CH2-COO)	~2.3 ppm
	Terminal Methyl Protons (- CH2-CH3)	~0.97 ppm
	Cholesterol C18/C19 Methyl Protons	~0.68 / ~1.02 ppm
<sup>13</sup> C-NMR	Carbonyl Carbon (-COO-)	~173 ppm
	Olefinic Carbons (-CH=CH-)	~127-132 ppm
	Cholesterol C3-O (Ester)	~74 ppm
	Cholesterol C5=C6	~140 / ~122 ppm
	Terminal Methyl Carbon (-CH <sub>2</sub> -CH <sub>3</sub> )	~14 ppm
ESI-MS/MS	[M+NH <sub>4</sub> ]+ Precursor Ion	m/z 688.6

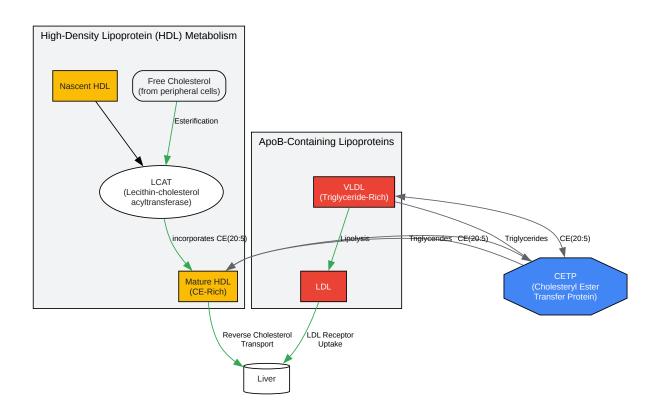
| | Characteristic Fragment Ion (Cholestadiene) | m/z 369.3 |

### **Biological Role in Lipoprotein Metabolism**

Cholesteryl esters are the primary form for cholesterol storage within cells and for its transport within plasma lipoproteins.[4] CE(20:5) is a component of lipoproteins such as Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).[6] Its transfer between these lipoproteins is a critical step in reverse cholesterol transport and is mediated by the Cholesteryl Ester Transfer Protein (CETP).[7][8]



CETP facilitates the exchange of cholesteryl esters from anti-atherogenic HDL to proatherogenic, apoB-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] This process can lead to triglyceride enrichment of HDL, making it more susceptible to catabolism, and contributes to the maturation of LDL particles.[7] The parent fatty acid, EPA, has been shown to have anti-atherogenic properties, in part by influencing HDL metabolism and cholesterol efflux.[9][10]



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Caption: Role of CETP in the transfer of CE(20:5) between lipoproteins.



# Experimental Protocols General Synthesis of Cholesteryl Eicosapentaenoate

While specific protocols for CE(20:5) are proprietary, a general synthesis can be achieved via esterification. A common laboratory method involves the reaction of cholesterol with an activated form of eicosapentaenoic acid, such as its acyl chloride or through a carbodiimide-activated coupling reaction.

Example Procedure (Acyl Chloride Method):

- Preparation of Eicosapentaenoyl Chloride: Eicosapentaenoic acid is reacted with a
  chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an anhydrous, aprotic solvent
  (e.g., dichloromethane) under an inert atmosphere (N<sub>2</sub> or Ar). The reaction is typically run at
  0°C to room temperature. The solvent and excess reagent are removed in vacuo to yield the
  crude acyl chloride.
- Esterification: The eicosapentaenoyl chloride is dissolved in an anhydrous solvent with a non-nucleophilic base (e.g., pyridine or triethylamine). Cholesterol, dissolved in the same solvent, is added dropwise to the solution at 0°C.
- Workup and Purification: The reaction is stirred until completion (monitored by TLC), then
  quenched with a mild acid or water. The product is extracted with an organic solvent (e.g.,
  ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The crude product is purified using column chromatography on silica gel to yield pure cholesteryl eicosapentaenoate.

## **Extraction and Quantification from Plasma by LC-MS/MS**

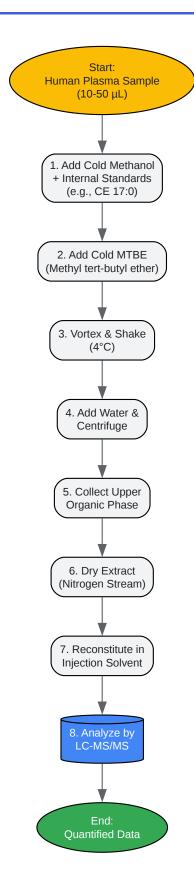
This protocol outlines a standard method for the analysis of CE(20:5) in human plasma, adapted from established lipidomics workflows.[11][12][13]

- 1. Sample Preparation and Lipid Extraction:
- Thaw 10-50 μL of human plasma on ice.



- Add 225 μL of cold (-20°C) methanol containing a suitable internal standard (e.g., d7-cholesterol for free cholesterol and CE 17:0 or CE 22:1 for cholesteryl esters).[11][12] Vortex for 10 seconds.
- Add 750 μL of cold (-20°C) methyl tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.[11]
- Induce phase separation by adding 188  $\mu$ L of LC/MS-grade water. Vortex and centrifuge at >14,000 g for 2-5 minutes.[11]
- Carefully collect the upper organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen or using a centrifugal evaporator.
- Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., 100 μL of methanol/toluene 9:1, v/v).[11]
- 2. LC-MS/MS Analysis:
- LC System: A reverse-phase UHPLC system.[12]
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A suitable gradient from ~30% B to 100% B over 10-15 minutes.
- Mass Spectrometer: A Q-TOF or Triple Quadrupole mass spectrometer with an ESI or APCI source.
- Ionization Mode: Positive.
- MS/MS Detection: Monitor for the transition of the CE(20:5) ammonium adduct precursor ion ([M+NH<sub>4</sub>]+, m/z 688.6) to the characteristic cholestadiene product ion (m/z 369.3).[1] This precursor-to-product transition provides high specificity and sensitivity for quantification.





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